3-Phenyl-1H-1,2,4-triazole
CAS No.: 3357-42-4
Cat. No.: VC2308217
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3357-42-4 |
|---|---|
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 5-phenyl-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11) |
| Standard InChI Key | NYMLZIFRPNYAHS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=NN2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=NN2 |
Introduction
Chemical Properties
Physical Characteristics
3-Phenyl-1H-1,2,4-triazole typically appears as a crystalline solid with high purity levels (≥95%) when synthesized under controlled conditions . Its melting point ranges from approximately 277°C to 280°C . The compound exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) but is only slightly soluble in water .
Thermodynamic Properties
The density of this compound is predicted to be approximately . It has a pKa value of , indicating its weakly acidic nature under physiological conditions .
Spectroscopic Data
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize this compound:
NMR Data:
The proton NMR spectrum reveals signals corresponding to aromatic protons from the phenyl group and characteristic peaks from the triazole ring . Carbon NMR shows distinct signals for the aromatic carbons and the heterocyclic carbons.
IR Data:
Infrared spectroscopy identifies functional groups based on their vibrational frequencies. Peaks associated with C-H stretching (aromatic), N-H bending (triazole), and C=N stretching are prominent .
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | Derived from structural analysis | |
| Molecular Weight | Calculated from atomic masses | |
| Density | Predicted | |
| Melting Point | Experimental | |
| pKa | Predicted |
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Phenyl-1H-1,2,4-triazole involves cyclization reactions using nitrogen-rich precursors such as hydrazines or azides combined with carbonyl compounds or formic acid derivatives . These methods leverage the nucleophilic nature of nitrogen atoms in forming stable heterocycles.
Methodology Example:
One common approach involves reacting phenylhydrazine with urea under acidic conditions to yield the desired triazole derivative through condensation and cyclization steps . This method ensures high yields while maintaining simplicity in operation.
Table: Common Synthesis Routes
| Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenylhydrazine + Urea | Acidic medium | High (>80%) | Simple reaction mechanism |
| Alkynes + Azides | Copper catalysis | Moderate | Requires specialized conditions |
| Phenylglyoxal + Hydrazine | Molecular iodine | High (>85%) | Environmentally friendly |
Biological Activity
Antimicrobial Activity:
Studies have demonstrated that derivatives of triazoles exhibit potent activity against Gram-positive and Gram-negative bacteria . The phenyl substitution further improves binding affinity to bacterial enzymes.
Antifungal Activity:
Compounds containing the triazole moiety are widely used as antifungal agents targeting fungal cytochrome P450 enzymes responsible for ergosterol synthesis.
Table: Biological Activities
| Activity Type | Target Organism/Enzyme | Effectiveness |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | High |
| Antifungal | Fungal cytochrome P450 | Moderate to High |
| Anticancer | DNA topoisomerase inhibitors | Under investigation |
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